molecular formula C11H12O4 B586085 Monopropyl Phthalate-d4 CAS No. 1795020-91-5

Monopropyl Phthalate-d4

Cat. No.: B586085
CAS No.: 1795020-91-5
M. Wt: 212.237
InChI Key: NFOQRIXSEYVCJP-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Monopropyl Phthalate-d4 can be synthesized through the esterification of phthalic anhydride with propanol in the presence of a deuterium source. The reaction typically involves heating the reactants under reflux conditions with a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium-labeled reactants and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Monopropyl Phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Monopropyl Phthalate-d4 exerts its effects primarily through its interaction with nuclear receptors and endocrine pathways. It can dysregulate the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes. The compound interferes with hormone synthesis, transport, and metabolism, leading to potential neurological and endocrine disorders .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Phthalate: Another phthalate ester used as a plasticizer.

    Dibutyl Phthalate: Commonly used in personal care products and as a plasticizer.

    Diisononyl Phthalate: Used in the production of flexible PVC.

Uniqueness

Monopropyl Phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and analytical applications. The presence of deuterium atoms allows for more precise detection and quantification in mass spectrometry and NMR spectroscopy compared to its non-labeled counterparts .

Properties

CAS No.

1795020-91-5

Molecular Formula

C11H12O4

Molecular Weight

212.237

IUPAC Name

2,3,4,5-tetradeuterio-6-propoxycarbonylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/i3D,4D,5D,6D

InChI Key

NFOQRIXSEYVCJP-LNFUJOGGSA-N

SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester;  1,2-(Benzene-d4)dicarboxylic Acid Monopropyl Ester;  Phthalic Acid-d4 Monopropyl Ester;  Phthalic Acid-d4 Propyl Ester;  Mono-n-propyl phthalate-d4;  NSC 309966-d4; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.